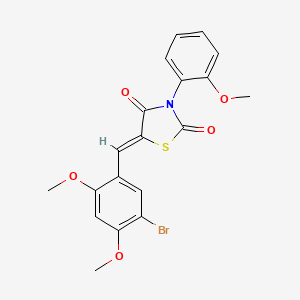
3-(2-chloro-6-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
The compound belongs to a class of chemicals known for their varied applications in fields such as materials science, pharmaceuticals, and agricultural chemistry. Its structure suggests it could possess unique chemical and physical properties, making it a subject of interest for research in these areas.
Synthesis Analysis
Synthesizing complex molecules like "3-(2-chloro-6-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-isoxazolecarboxamide" often involves multi-step chemical reactions, starting from simpler molecules and gradually building up the complexity. These processes might involve condensation reactions, cycloadditions, and functional group transformations under controlled conditions to achieve high yields and purity (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of a compound is pivotal in determining its reactivity, stability, and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the structure, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule (B. Kariuki et al., 2021).
Chemical Reactions and Properties
The reactivity of "3-(2-chloro-6-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-isoxazolecarboxamide" with various reagents can lead to a range of chemical transformations, potentially yielding new compounds with diverse applications. Its chemical properties, such as acidity, basicity, and nucleophilicity, are influenced by its molecular structure and the electronic characteristics of its functional groups (Yu et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. These properties are determined by the compound's molecular structure and intermolecular forces (J. Jasinski et al., 2012).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity towards various chemical reagents, its stability under different conditions, and its potential to undergo specific chemical transformations. This analysis helps in predicting how the compound might be used in synthesis, catalysis, or as an active ingredient in products (A. Saeed et al., 2011).
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c1-8-10(3)26-18(11(8)7-21)22-17(24)14-9(2)25-23-16(14)15-12(19)5-4-6-13(15)20/h4-6H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIARZQPYZBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4541460.png)
![7-[({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4541477.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4541482.png)

![1-benzyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B4541489.png)
![1-benzyl-3-[(2-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4541494.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4541512.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4541526.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B4541530.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-fluorobenzenesulfonamide](/img/structure/B4541536.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4541541.png)
![5-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4541554.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4541564.png)